An In-Depth Technical Guide to the Structure and Application of Z-D-Nva-OH
An In-Depth Technical Guide to the Structure and Application of Z-D-Nva-OH
Abstract
This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH), a crucial amino acid derivative for researchers and professionals in drug development and peptide chemistry. The document elucidates the molecule's structural characteristics, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and its applications as both a building block in peptide synthesis and a competitive inhibitor of the arginase enzyme. Detailed, field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS) and arginase inhibition assays are presented, underpinned by mechanistic insights and validated by authoritative references. This guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable experimental design.
Introduction: The Significance of Modified Amino Acids in Modern Research
The landscape of therapeutic and research chemistry is increasingly reliant on the use of non-proteinogenic, or modified, amino acids. These unique building blocks, such as Z-D-Nva-OH, offer strategic advantages over their naturally occurring counterparts. The incorporation of D-amino acids can confer resistance to proteolytic degradation, a critical factor in enhancing the in vivo stability and bioavailability of peptide-based therapeutics. Furthermore, the addition of protecting groups to reactive moieties is a cornerstone of controlled chemical synthesis, preventing undesired side reactions and ensuring the precise assembly of complex molecules.
Z-D-Nva-OH, a derivative of D-norvaline, exemplifies these principles. It features a benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group, which enhances its stability and solubility, making it a valuable reagent in peptide synthesis.[1] Beyond its role as a structural component, the norvaline moiety itself exhibits bioactivity as a competitive inhibitor of arginase, an enzyme implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] This dual functionality makes Z-D-Nva-OH a compound of significant interest for a broad spectrum of scientific inquiry.
Molecular Structure and Physicochemical Properties
Z-D-Nva-OH is characterized by a D-norvaline core, which is a straight-chain amino acid with a five-carbon backbone. The key modification is the presence of a benzyloxycarbonyl (Z) group protecting the α-amino group.
Structural Representation
The two-dimensional and three-dimensional structures of Z-D-Nva-OH are depicted below, illustrating the spatial arrangement of its constituent atoms.
Caption: 3D schematic of Z-D-Nva-OH functional groups.
Physicochemical Data
A summary of the key physicochemical properties of Z-D-Nva-OH is provided in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]pentanoic acid | |
| Synonyms | Z-D-norvaline, Cbz-D-norvaline, Z-D-2-aminovaleric acid | [1] |
| CAS Number | 42918-89-8 | [1] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1] |
| Molecular Weight | 251.28 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 87-94 °C | [1] |
| Optical Rotation | +4.4 ± 1° (c=1.188% in acetone) | [1] |
| Purity | ≥ 99% | [1] |
| Storage | 0-8 °C | [1] |
Spectroscopic Data
While a dedicated, publicly available spectrum for Z-D-Nva-OH is not readily accessible, the expected spectroscopic features can be inferred from the spectra of its parent compound, D-norvaline, and the known signals of the benzyloxycarbonyl group.
¹H NMR of D-Norvaline (400 MHz, D₂O):
-
δ 3.74 (t): 1H, α-proton (CH)
-
δ 1.87-1.78 (m): 2H, β-protons (CH₂)
-
δ 1.45-1.34 (m): 2H, γ-protons (CH₂)
-
δ 0.95 (t): 3H, δ-protons (CH₃) [2] Expected ¹H NMR Features for Z-D-Nva-OH: The addition of the Z-group would introduce signals corresponding to the benzyl protons, typically observed as a multiplet around δ 7.3 (s, 5H) for the aromatic ring and a singlet around δ 5.1 (s, 2H) for the benzylic CH₂. The other signals would experience slight shifts due to the change in the electronic environment.
¹³C NMR of D-Norvaline (22.53 MHz, D₂O):
-
δ 176.9: Carbonyl carbon (COOH)
-
δ 56.4: α-carbon
-
δ 33.2: β-carbon
-
δ 19.1: γ-carbon
-
δ 13.2: δ-carbon [2] Expected ¹³C NMR Features for Z-D-Nva-OH: The Z-group would add signals for the aromatic carbons (typically in the δ 127-136 range), the benzylic carbon (around δ 67 ), and the urethane carbonyl (around δ 156 ).
Mass Spectrometry: In electron ionization mass spectrometry, the parent D-norvaline shows a top peak at m/z 72. [2]For Z-D-Nva-OH, fragmentation would likely involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. The molecular ion peak would be expected at m/z 251.
Role in Peptide Synthesis: The Benzyloxycarbonyl (Z) Protecting Group
The benzyloxycarbonyl (Z or Cbz) group is a classical and robust amine protecting group, pivotal in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. [3]Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby preventing self-polymerization and ensuring that peptide bond formation occurs in a controlled, sequential manner. [3]
Mechanism of Protection and Deprotection
The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. Its removal, or deprotection, is a critical step in the iterative process of peptide chain elongation. The stability of the Z-group to moderately acidic and basic conditions allows for the use of orthogonal protecting group strategies.
The most common method for Z-group cleavage is catalytic hydrogenolysis . This mild and efficient technique involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide.
Caption: Workflow of Cbz deprotection via catalytic hydrogenolysis.
An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation . [4]This method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of the Pd/C catalyst to achieve the same deprotection. [4][5]
Experimental Protocol: Incorporation of Z-D-Nva-OH in Fmoc-Based SPPS
While the Z-group is more traditionally associated with Boc-based SPPS, it can be strategically incorporated as the final N-terminal residue in an Fmoc/tBu-based synthesis. The Z-group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage from most resins (like Wang or Rink amide), allowing for the synthesis of an N-terminally Z-protected peptide. [6] Objective: To synthesize a peptide with an N-terminal Z-D-Nva-OH residue using manual Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Z-D-Nva-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the reaction vessel. [7]2. Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (Iterative Cycles for Fmoc-amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (3-5 times).
-
Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the sequence.
-
-
Coupling of the N-terminal Z-D-Nva-OH:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Z-D-Nva-OH (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Allow to pre-activate for 5-10 minutes.
-
Add the activated Z-D-Nva-OH solution to the resin.
-
Agitate for 2-4 hours, monitoring for completion.
-
Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).
-
-
Peptide Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the cleavage solution into a collection tube.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Bioactivity: Z-D-Nva-OH as an Arginase Inhibitor
Beyond its structural role in peptide synthesis, the norvaline component of Z-D-Nva-OH is a known competitive inhibitor of arginase. [1]Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [8][9]This is a critical step in the urea cycle, but arginase is also expressed in non-hepatic tissues where it can regulate the bioavailability of L-arginine.
Mechanism of Arginase Inhibition
Arginase and Nitric Oxide Synthase (NOS) share a common substrate: L-arginine. In various pathological states, the upregulation of arginase can deplete the local pool of L-arginine, thereby limiting its availability for NOS and impairing the production of nitric oxide (NO). [9]NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. By competitively inhibiting arginase, norvaline and its derivatives can increase the bioavailability of L-arginine for NOS, thus promoting NO synthesis.
The active site of arginase contains a binuclear manganese cluster that is essential for catalysis. [9][10]This cluster activates a water molecule, which then acts as a nucleophile to attack the guanidinium carbon of L-arginine. [8][11]Norvaline, being a structural analog of ornithine (one of the products), can bind to the active site and interfere with the binding of L-arginine, thus inhibiting the enzymatic reaction.
Caption: Mechanism of arginase inhibition by Z-D-Nva-OH.
Experimental Protocol: Arginase Inhibition Assay
This protocol describes a colorimetric assay to screen for arginase inhibition by measuring the amount of urea produced.
Objective: To determine the inhibitory potential (IC₅₀) of Z-D-Nva-OH on purified arginase.
Materials:
-
Purified Arginase I (e.g., from bovine liver)
-
Z-D-Nva-OH (and other test inhibitors)
-
Arginine Buffer (e.g., 50 mM, pH 9.5)
-
MnCl₂ Solution (e.g., 10 mM)
-
L-arginine solution (substrate)
-
Urea Colorimetric Reagent Kit (containing reagents that react with urea to produce a colored product)
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activation: In a microcentrifuge tube, pre-activate the arginase by incubating it with the MnCl₂ solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 10-15 minutes at 37 °C. [12]2. Preparation of Assay Plate:
-
Add buffer to all wells.
-
Add the activated arginase solution to all wells except the "blank" (no enzyme) wells.
-
Add various concentrations of Z-D-Nva-OH (dissolved in a suitable solvent) to the "inhibitor" wells.
-
Add only the solvent to the "control" (100% activity) wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 25 °C to allow the inhibitor to bind to the enzyme. [13]4. Initiation of Reaction:
-
Add the L-arginine substrate solution to all wells to start the reaction.
-
Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. [12]5. Termination of Reaction and Color Development:
-
Stop the reaction by adding the first reagent from the urea detection kit (this is often an acidic solution).
-
Add the color-forming reagents as per the kit manufacturer's instructions. This typically involves heating the plate. [14]6. Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 430 nm or 550 nm) using a microplate reader. [12][13]7. Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of Z-D-Nva-OH relative to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
Z-D-Nva-OH is a multifaceted molecule with significant utility in both synthetic chemistry and biochemical research. Its structure, defined by the D-norvaline core and the N-terminal benzyloxycarbonyl protecting group, makes it an excellent tool for the construction of proteolytically stable peptides. The well-established methods for the cleavage of the Z-group allow for its strategic use in complex synthetic pathways. Concurrently, its inherent ability to inhibit arginase provides a valuable pharmacological tool for investigating cellular signaling pathways dependent on L-arginine metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize Z-D-Nva-OH in their experimental endeavors, fostering advancements in peptide-based therapeutics and our understanding of enzymatic regulation.
References
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